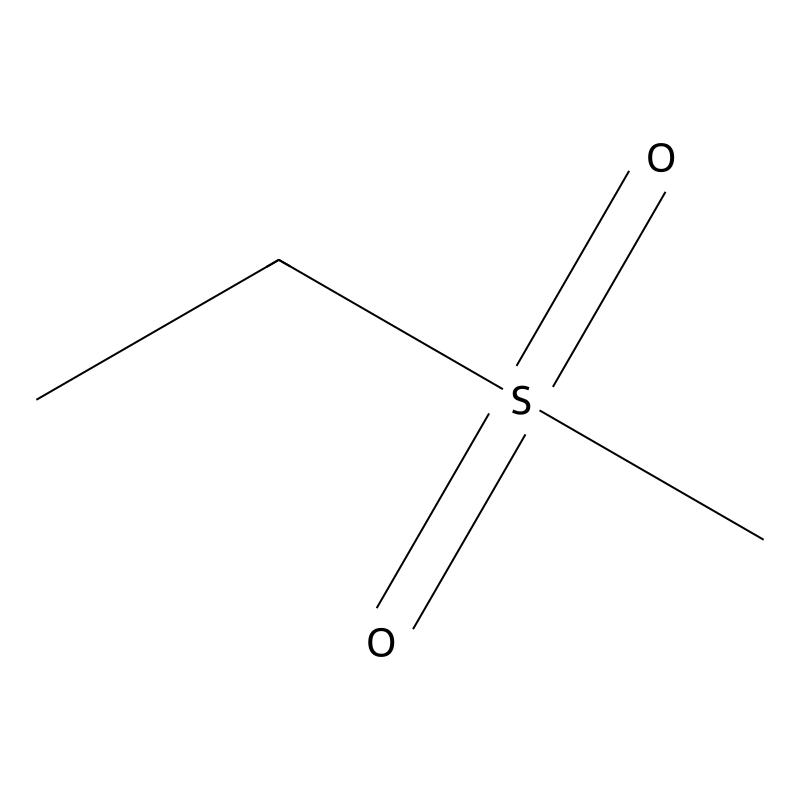

Ethyl methyl sulfone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ethyl methyl sulfone (EMS, CAS 594-43-4) is an asymmetric dialkyl sulfone primarily procured as a high-voltage solvent and solid electrolyte interphase (SEI) forming co-solvent for advanced energy storage systems. Characterized by a high dielectric constant, low flammability, and exceptional anodic stability, EMS is engineered to withstand highly oxidative environments that rapidly degrade conventional carbonate-based solvents [1]. Its asymmetric molecular structure strategically disrupts crystal lattice packing, yielding a significantly lower melting point than its symmetric counterparts, which is critical for liquid-phase processability in battery manufacturing and operation[2]. As a result, EMS is a preferred baseline material for formulating electrolytes compatible with 5V-class lithium-ion cathodes, lithium-metal anodes, and non-aqueous lithium-oxygen systems.

References

- [1] Choi, Y., et al. (2023). Electrochemical Stability Windows of Sulfone-Based Electrolyte System for Lithium Metal Batteries: Insight from MD-Assisted DFT Calculation. The Journal of Physical Chemistry C, 127(46), 22521-22530.

- [2] Angell, C. A., et al. (2002). Sulfone-Based Electrolytes for Lithium-Ion Batteries. Journal of The Electrochemical Society, 149(12), A920.

Procurement substitution of EMS with generic alternatives typically fails due to strict thermal and electrochemical boundary conditions in advanced battery systems. While standard carbonate solvents (e.g., dimethyl carbonate, ethyl methyl carbonate) offer excellent room-temperature viscosity, they suffer from severe oxidative decomposition at potentials above 4.5 V vs. Li/Li+, rendering them unusable for next-generation high-voltage cathodes [1]. Conversely, substituting EMS with a highly stable symmetric sulfone like dimethyl sulfone (DMS) introduces severe processability bottlenecks; DMS has a melting point of 110 °C, requiring extreme heating to maintain a liquid state or excessive dilution that compromises the electrolyte's solvation power [2]. EMS uniquely bridges this gap, providing the >5.5 V anodic stability of the sulfone class while leveraging its asymmetric structure to drop the melting point to 36.5 °C, enabling practical near-ambient liquid formulations and eutectic mixtures without sacrificing electrochemical resilience.

References

- [1] Su, C., et al. (2020). Sulfone-based high-voltage electrolytes for high energy density rechargeable lithium batteries: Progress and perspective. Journal of Energy Chemistry, 55, 485-504.

- [2] Angell, C. A., et al. (2002). Sulfone-Based Electrolytes for Lithium-Ion Batteries. Journal of The Electrochemical Society, 149(12), A920.

Thermal Processability and Melting Point Reduction via Asymmetry

The structural asymmetry of EMS drastically alters its thermal profile compared to symmetric dialkyl sulfones. Quantitative phase analysis demonstrates that while symmetric dimethyl sulfone (DMS) requires temperatures exceeding 110 °C to melt, the asymmetric ethyl methyl sulfone (EMS) melts at 36.5 °C [1]. This 73.5 °C reduction is critical for electrolyte formulation, as it allows EMS to remain liquid at near-ambient conditions or form room-temperature liquid eutectics when blended with standard co-solvents, avoiding the precipitation risks associated with DMS.

| Evidence Dimension | Melting Point (Tm) |

| Target Compound Data | 36.5 °C (EMS) |

| Comparator Or Baseline | 110 °C (Dimethyl sulfone, DMS) |

| Quantified Difference | 73.5 °C reduction in melting point |

| Conditions | Standard atmospheric pressure phase characterization |

Enables the procurement of a high-stability sulfone that can be processed and operated as a liquid at practical battery temperatures without requiring heavy dilution.

Anodic Stability Window for High-Voltage Cathodes

EMS demonstrates exceptional resistance to oxidative decomposition, vastly outperforming standard linear and cyclic carbonates. Electrochemical evaluations show that EMS provides an anodic stability window up to 5.8 V vs. Li/Li+ [1]. In contrast, conventional carbonate solvents (such as DMC or EMC) typically undergo severe oxidative degradation at potentials above 4.5 V vs. Li/Li+. This >1.0 V extension in the stability window allows EMS to support 5V-class cathode materials (e.g., LiNi0.5Mn1.5O4) without continuous solvent breakdown and gas generation.

| Evidence Dimension | Anodic Stability Limit |

| Target Compound Data | ~5.8 V vs. Li/Li+ (EMS) |

| Comparator Or Baseline | ~4.5 V vs. Li/Li+ (Standard carbonates like DMC/EMC) |

| Quantified Difference | >1.0 V extension in oxidative stability |

| Conditions | Linear sweep voltammetry / DFT calculations of solvent stability on high-voltage electrodes |

Critical for selecting a solvent capable of surviving the highly oxidative environment of next-generation high-energy-density lithium-ion batteries.

Suppression of Macroscopic Morphological Instabilities on Lithium Metal Anodes

When utilized as a co-solvent in ether-based electrolytes, EMS fundamentally alters the solid electrolyte interphase (SEI) on lithium metal anodes. In symmetric Li||Li cell testing, a standard DOL/DME electrolyte results in a pulverized lithium surface and high cycling overpotentials ranging from 150 to 400 mV [1]. Conversely, the addition of EMS (EMS/DOL/DME) entirely eliminates macroscopic morphological instabilities (dendrites), resulting in an exceptionally flat lithium surface and a consistently low overpotential of ~15 mV. XPS depth profiling confirms EMS preferentially decomposes to form a robust, inorganic-rich SEI layer.

| Evidence Dimension | Cycling Overpotential and Surface Morphology |

| Target Compound Data | ~15 mV overpotential; dendrite-free smooth surface (EMS/DOL/DME) |

| Comparator Or Baseline | 150–400 mV overpotential; pulverized dendritic surface (Pure DOL/DME) |

| Quantified Difference | Up to 385 mV reduction in overpotential and complete elimination of macroscopic dendrites |

| Conditions | Galvanostatic plating/stripping in Li||Li symmetric cells at 1.0 mA cm-2 |

Provides a direct procurement justification for using EMS as a functional co-solvent to safely enable lithium-metal batteries by preventing dendrite-induced short circuits.

Chemical Stability Against Reduced Oxygen Species in Li-O2 Systems

In non-aqueous lithium-oxygen (Li-O2) batteries, the solvent must withstand aggressive reduced oxygen species (e.g., superoxide radicals). Comparative studies of sulfones reveal that while ethyl vinyl sulfone (EVS) is highly vulnerable to nucleophilic attack at its vinyl group, leading to rapid solvent degradation, saturated asymmetric sulfones like EMS remain stable[1]. EMS facilitates the reversible formation and decomposition of Li2O2 over initial cycles without the immediate catastrophic solvent breakdown observed in EVS, maintaining initial capacities around 2000 mAh/g-carbon.

| Evidence Dimension | Solvent Stability in O2-rich Environments |

| Target Compound Data | Stable reversible Li2O2 formation (EMS) |

| Comparator Or Baseline | Rapid degradation via vinyl group attack (Ethyl vinyl sulfone, EVS) |

| Quantified Difference | Prevention of immediate solvent breakdown by superoxide species |

| Conditions | Discharge/charge cycling in non-aqueous Li-O2 cells with LiTFSI salt |

Ensures buyers select a saturated sulfone backbone (EMS) over unsaturated analogs (EVS) to avoid rapid premature cell failure in oxygen-cathode applications.

High-Voltage Lithium-Ion Battery Electrolytes

Driven by its >5.8 V anodic stability and lower melting point compared to symmetric sulfones, EMS is highly suited as a primary solvent or co-solvent for batteries utilizing 5V-class cathodes (e.g., LNMO, high-nickel NCM). It prevents the oxidative gas generation and rapid capacity fade that plague standard carbonate electrolytes under high-voltage cycling [1].

Dendrite-Suppressing Co-Solvents for Lithium-Metal Anodes

Leveraging its ability to form a robust, inorganic-rich Solid Electrolyte Interphase (SEI), EMS is procured as a functional co-solvent in ether-based systems (like DOL/DME). It is specifically applied to eliminate macroscopic morphological instabilities (dendrites) and reduce cycling overpotentials, enabling safer and longer-lasting lithium-metal batteries [2].

Stable Electrolyte Media for Lithium-Oxygen (Li-O2) Research

Because EMS lacks the vulnerable unsaturated bonds found in analogs like ethyl vinyl sulfone, it provides superior resistance to nucleophilic attack by superoxide radicals. This makes it a preferred baseline solvent for investigating reversible oxygen reduction and evolution reactions in advanced Li-O2 energy storage systems [3].

References

- [1] Choi, Y., et al. (2023). Electrochemical Stability Windows of Sulfone-Based Electrolyte System for Lithium Metal Batteries: Insight from MD-Assisted DFT Calculation. The Journal of Physical Chemistry C, 127(46), 22521-22530.

- [2] Li, S., et al. (2018). An ethyl methyl sulfone co-solvent eliminates macroscopic morphological instabilities of lithium metal anode. Chemical Communications, 54(66), 9155-9158.

- [3] Torres, C. E., et al. (2014). Sulfone-Based Electrolytes for Nonaqueous Li–O2 Batteries. The Journal of Physical Chemistry C, 118(33), 18892-18898.

UNII

GHS Hazard Statements

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant